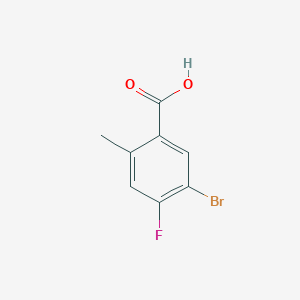

5-Bromo-4-fluoro-2-methylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPHIASYPPAEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

Starting Material: 2-methyl-3-amino-5-bromobenzoic acid methyl ester.

Diazotization: The amino group is converted to a diazonium salt by reaction with sodium nitrite in a sulfuric acid aqueous solution at low temperatures (0 to -10 °C). Hexafluorophosphoric acid is added to facilitate fluorination.

Halogen Exchange: The diazonium intermediate undergoes substitution to introduce fluorine at the 4-position, replacing the diazonium group.

Post-Treatment: The crude methyl ester product is treated with 1,2-dichlorobenzene at elevated temperatures (~130 °C) to decompose intermediates and facilitate purification.

Purification: The product is isolated by filtration, washed with water, methanol, and ethyl acetate, then purified by column chromatography using petroleum ether as eluent.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Concentrated sulfuric acid diluted with water |

| Temperature | 0 to -10 °C for diazotization; 130 °C for post-treatment |

| Reagents | Sodium nitrite, hexafluorophosphoric acid |

| Molar Ratios | Methyl 2-methyl-3-amino-5-bromobenzoate : hexafluorophosphoric acid : sodium nitrite ≈ 1:5-6:3-4 |

| Reaction Time | ~30 minutes for diazotization and fluorination |

| Yield | 88.9% isolated yield for methyl ester intermediate |

| Purity | 98% (GCMS) |

This method effectively avoids chlorinated byproducts by using sulfuric acid and hexafluorophosphoric acid as reaction media and reagents, respectively. The mild reaction conditions and controlled temperature contribute to high selectivity and yield.

Research Findings and Practical Considerations

Selective Fluorination: The use of hexafluorophosphoric acid in sulfuric acid medium facilitates selective fluorination via diazonium salt intermediates, minimizing side reactions and byproducts.

Temperature Control: Low temperatures during diazotization (-10 to 0 °C) are critical to maintain diazonium salt stability and prevent decomposition.

Post-Reaction Treatment: Heating with 1,2-dichlorobenzene ensures complete decomposition of intermediates and aids in product isolation.

Purification: Multiple solvent washes and column chromatography are necessary to achieve high purity, especially to remove inorganic salts and unreacted starting materials.

Environmental and Safety Notes: Avoidance of chlorinated byproducts and use of controlled acidic media improve the environmental profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and temperatures around -78°C to room temperature.

Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures around 0-25°C.

Reduction: Lithium aluminum hydride, solvents like diethyl ether, and temperatures around 0-25°C.

Major Products Formed:

Substitution: Various substituted benzoic acids or benzyl derivatives.

Oxidation: this compound derivatives with additional carboxylic acid groups.

Reduction: 5-Bromo-4-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Organic Chemistry

5-Bromo-4-fluoro-2-methylbenzoic acid serves as a crucial building block in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it valuable for creating diverse derivatives .

Biological Research

The compound has shown potential in developing bioactive compounds and enzyme inhibitors. Its structural features allow it to interact effectively with biological targets, leading to possible applications in drug discovery .

Pharmaceutical Industry

In medicinal chemistry, this compound is utilized in synthesizing drug candidates and active pharmaceutical ingredients (APIs). Its unique halogen substituents enhance its reactivity, making it suitable for various pharmacological applications .

Industrial Applications

This compound is also applied in producing dyes, pigments, and specialty chemicals. The compound's properties allow for the development of high-performance materials used in various industrial processes .

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity: Studies have reported significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Inhibition: In vitro studies show that this compound can inhibit specific enzymes involved in metabolic pathways.

- Anticancer Potential: Preliminary investigations suggest anticancer properties, warranting further research to elucidate these effects .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited promising results against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Enzyme Interaction

In vitro studies revealed that this compound could inhibit specific enzymes relevant to metabolic disorders. This interaction suggests potential therapeutic applications in drug design targeting such conditions.

Preclinical Trials

Current research focuses on evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models to further assess its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or electrophilic aromatic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-2-fluoro-4-methylbenzoic Acid (CAS: 515135-65-6)

- Substituents : Bromine (5), fluorine (2), methyl (4).

- Key differences : Fluorine and methyl groups are swapped compared to the target compound.

- Impact :

5-Bromo-2-fluorobenzoic Acid (CAS: 146328-85-0)

- Substituents : Bromine (5), fluorine (2); lacks the methyl group.

- Key differences : Absence of methyl at position 2.

- Impact :

Functional Group Variants

Methyl 5-Bromo-2-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5)

- Substituents : Bromine (5), fluorine (4), bromomethyl (2), ester (position 1).

- Key differences : Ester replaces carboxylic acid; additional bromomethyl group.

- Impact :

5-Bromo-4-fluoro-2-methylaniline (Product Code: Biopharmacule)

- Substituents : Bromine (5), fluorine (4), methyl (2); amine group (position 1).

- Key differences : Amine instead of carboxylic acid.

- Impact :

Substituent Modifications

5-Bromo-2-methoxy-4-methylbenzoic Acid (CAS: 90326-61-7)

- Substituents : Methoxy (2), methyl (4), bromine (5).

- Key differences : Methoxy (electron-donating) replaces fluorine.

- Impact :

5-Bromo-4-chloro-2-methoxybenzoic Acid (Synthesized in )

- Substituents : Chlorine (4), methoxy (2), bromine (5).

- Key differences : Chlorine (stronger electron-withdrawing) replaces fluorine.

- Impact :

Comparative Data Table

Biological Activity

5-Bromo-4-fluoro-2-methylbenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula: C₈H₆BrF O₂

- Molecular Weight: 233.04 g/mol

The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential biological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition: It has been noted for its interactions with various enzymes, potentially modulating their activity and influencing cellular pathways.

- Anticancer Potential: Preliminary investigations suggest that it may exhibit anticancer properties, although detailed studies are still required to elucidate these effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Binding Affinity: The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to enzyme active sites or receptor sites, influencing their functionality.

- Modulation of Cellular Pathways: By interacting with various signaling pathways, this compound may alter cellular responses, contributing to its biological effects.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Enzyme Interaction : In vitro studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

- Preclinical Trials : Ongoing research is focused on evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its therapeutic potential further.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₆BrF O₂ | Contains bromine and fluorine; potential antimicrobial activity |

| 4-Bromo-5-fluoro-2-methylbenzoic acid | C₈H₆BrF O₂ | Different substitution pattern affecting reactivity |

| 2-Bromo-4-fluoro-5-methylbenzoic acid | C₈H₆BrF O₂ | Varying methyl position; potential different reactivity |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-methylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Alkylation : Start with a substituted toluene derivative. Introduce bromine and fluorine via electrophilic substitution, ensuring regioselectivity using directing groups. For example, bromination at the 5-position and fluorination at the 4-position can be achieved using Br₂/FeBr₃ and Selectfluor®, respectively .

- Carboxylic Acid Functionalization : Methylation of a pre-synthesized bromo-fluorobenzoic acid precursor (e.g., via CH₃I/K₂CO₃ in DMF) requires careful temperature control (60–80°C) to avoid demethylation or over-alkylation .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of halogenating agents (e.g., excess Br₂ may lead to di-substitution). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine (¹⁹F NMR) and bromine (isotopic splitting in ¹H NMR) provide distinct signatures. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show coupling patterns consistent with substituent proximity .

- HPLC-MS : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid). Mass spec (ESI-) should show [M-H]⁻ peak at m/z 247 (C₈H₅BrFO₂) .

- Elemental Analysis : Validate C/H/Br/F ratios; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine atom at position 5 is reactive toward Pd-catalyzed coupling. Steric hindrance from the adjacent methyl group (position 2) may slow transmetallation; use bulky ligands (e.g., SPhos) to enhance efficiency .

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the para position (relative to fluorine). Competing effects from methyl (activating) and bromine (deactivating) groups require DFT calculations to predict regioselectivity .

- Contradictions in Reactivity : Conflicting reports on carboxyl group participation—some studies suggest decarboxylation under harsh conditions (e.g., Cu catalysis at 120°C), while others retain the acid moiety via mild protocols .

Q. What strategies mitigate decomposition during storage or handling of this compound?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis. Desiccants (silica gel) minimize moisture-induced decarboxylation .

- Handling Protocols : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to bases (e.g., Et₃N), which may abstract acidic α-hydrogens adjacent to the carboxyl group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., 4-fluoro-2-methylbenzoic acid) indicate hydrolytic debromination .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., cyclooxygenase-2). The methyl group may occupy hydrophobic pockets, while fluorine enhances binding via halogen bonds .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Methyl’s +I effect increases electron density, potentially enhancing antibacterial potency against Gram-positive strains .

- Metabolic Stability Prediction : Predict CYP450-mediated oxidation using ADMET software. Fluorine reduces metabolic liability, but the methyl group may undergo hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.